molecular formula C6H12O21P5 · 5Na B1152791 D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)

D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)

Cat. No. B1152791
M. Wt: 690
InChI Key: QSNOOIWNTRYOFK-HKUWTPFQSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

The phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway plays critical roles in cell growth and proliferation making it an attractive target for anticancer agents. Inositol-1,3,4,5,6-pentaphosphate (Ins(1,3,4,5,6)P5) is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals. It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle. Ins(1,3,4,5,6)P5 inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells. It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice. Ins(1,3,4,5,6)P5 binds to the PH domain of Grp1 with a Kd value of 590 nM.

Scientific Research Applications

Non-Biological Pathways in Soil

D-myo-Inositol-1,3,4,5,6-pentaphosphate's role in soil chemistry is noteworthy. Cosgrove (1972) explored the non-biological formation of inositol polyphosphates in soil, finding that myo-inositol reacts with sodium trimetaphosphate, suggesting a pathway for the compound's presence in soil environments (Cosgrove, 1972).

Structural Insights

Johnson and Tate (1970) elucidated the structure of myo-inositol pentaphosphates, providing foundational knowledge for understanding the various isomers and their interactions in biological systems (Johnson & Tate, 1970).

Role in Tissue Calcification

A study by Grases et al. (2004) demonstrated that dietary myo-inositol hexaphosphate can prevent dystrophic calcifications in soft tissues. This finding points towards potential therapeutic applications in managing abnormal tissue calcification (Grases, Perelló, Prieto, Simonet, & Torres, 2004).

Dermatological Applications

In 2005, Grases et al. investigated the absorption of myo-inositol hexakisphosphate through the skin, a study significant for dermatological applications, particularly for discolouring agents or skin cancer prevention (Grases, Perelló, Isern, & Prieto, 2005).

Synthesis Pathways in Brain Homogenates

Stephens et al. (1988) explored the synthesis of myo-inositol 1,3,4,5,6-pentakisphosphate from inositol phosphates in rat brain homogenates, shedding light on the biochemical pathways in mammalian brains (Stephens, Hawkins, Barker, & Downes, 1988).

Chelation Properties with Metal Ions

Persson et al. (1998) studied the binding of myo-inositol polyphosphates with metal ions, which has implications for understanding the bioavailability of minerals in the human diet (Persson, Türk, Nyman, & Sandberg, 1998).

Preservation of Historical Artifacts

Šala et al. (2006) synthesized myo-inositol phosphates for use in preventing iron-gall-ink corrosion, a novel application in the preservation of historical documents and artifacts (Šala, Kolar, Strlič, & Kočevar, 2006).

Interactions with Sodium Uptake in Plants

Nelson, Koukoumanos, and Bohnert (1999) researched myo-inositol-dependent sodium uptake in plants, contributing to our understanding of plant responses to salt stress (Nelson, Koukoumanos, & Bohnert, 1999).

properties

Molecular Formula

C6H12O21P5 · 5Na

Molecular Weight

690

InChI

InChI=1S/C6H17O21P5.5Na/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);;;;;/q;5*+1/p-5/t1-,2?,3?,4?,5?,6?;;;;;

InChI Key

QSNOOIWNTRYOFK-HKUWTPFQSA-I

SMILES

O[C@@H]1[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@@H]1OP([O-])(O)=O.[Na+].[Na+].[Na+].[Na+].[Na+]

synonyms

Ins(1,3,4,5,6)P5 (sodium salt); 1,3,4,5,6-IP5 (sodium salt)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)
Reactant of Route 2
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)
Reactant of Route 3
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)
Reactant of Route 4
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)
Reactant of Route 5
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)
Reactant of Route 6
D-myo-Inositol-1,3,4,5,6-pentaphosphate (sodium salt)

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